(2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a complex organic compound with a unique structure that combines chromen-2-imine with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multiple steps, starting with the preparation of the chromen-2-imine core. This core is then functionalized with the desired substituents. Common synthetic routes include:
Formation of Chromen-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The chromen-2-imine core is then functionalized with 2,4-dimethoxyphenyl, 8-methoxy, and 4-methylphenylsulfonyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
(2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-Chloro-N-(2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine
- N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Uniqueness
(2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-16-8-11-19(12-9-16)33(27,28)23-14-17-6-5-7-21(30-3)24(17)32-25(23)26-20-13-10-18(29-2)15-22(20)31-4/h5-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGNEPGKZEJBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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